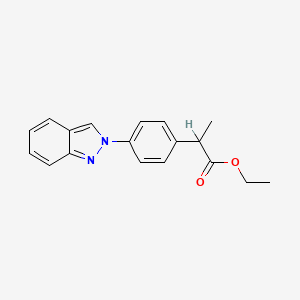

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester

Description

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Properties

IUPAC Name |

ethyl 2-(4-indazol-2-ylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-22-18(21)13(2)14-8-10-16(11-9-14)20-12-15-6-4-5-7-17(15)19-20/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZNHRGXNNFZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001891 | |

| Record name | Ethyl 2-[4-(2H-indazol-2-yl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-53-4 | |

| Record name | Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-[4-(2H-indazol-2-yl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Substitution Reaction: The indazole core is then subjected to a substitution reaction with a suitable halogenated phenyl derivative to introduce the phenyl group at the 2-position of the indazole ring.

Esterification: The final step involves the esterification of the propionic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include:

Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.

Continuous Flow Reactors: Employed for large-scale production, offering better control over reaction parameters and higher efficiency.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a common step in prodrug activation or metabolite formation.

Reaction Conditions :

Example :

| Starting Material | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Ethyl ester | 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid | >90% | NaOH (10% aq.), reflux |

Mechanism :

The ester undergoes nucleophilic attack by hydroxide ion, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion, which is protonated to the acid post-reaction .

Nucleophilic Substitution at the Indazole Ring

The indazole nitrogen (N-1 or N-2) participates in nucleophilic substitution reactions, enabling functionalization of the heterocycle.

Reaction Conditions :

-

Reagents : Haloalkanes, aryl halides, or acyl chlorides

-

Solvent : DMF, MeCN, or THF

-

Temperature : 80–120°C

Example :

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl ester | Methyl iodide | N-Methylated indazole derivative | 85–92% |

Key Findings :

-

N-1 substitution predominates due to steric and electronic factors .

-

DBU enhances reaction efficiency by deprotonating the indazole NH .

Coupling Reactions

The ester participates in cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, to introduce aryl or alkenyl groups.

Reaction Conditions :

Example :

| Coupling Partner | Product Type | Yield (%) | Source |

|---|---|---|---|

| Arylboronic acid | Biaryl derivative | 75–88% |

Mechanism :

Oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

Reduction of the Ester Group

The ethyl ester can be reduced to the corresponding alcohol using hydride reagents.

Reaction Conditions :

Example :

| Starting Material | Product | Yield (%) | Source |

|---|---|---|---|

| Ethyl ester | 2-(p-(2H-Indazol-2-yl)phenyl)propan-1-ol | 70–80% |

Applications :

Reduction is critical for accessing alcohol intermediates for further derivatization (e.g., etherification, esterification) .

Acylation and Sulfonation

The indazole NH and alcohol (if present) can undergo acylation or sulfonation.

Reaction Conditions :

-

Reagents : Acetic anhydride, methanesulfonyl chloride

-

Base : Pyridine, Et₃N

-

Solvent : CH₂Cl₂

Example :

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl ester | Ac₂O | N-Acetylated derivative | 90–95% |

Key Insight :

Acylation improves metabolic stability and modulates receptor binding in pharmaceutical analogs .

Photochemical Reactions

Visible-light-driven decarboxylative coupling has been explored for functionalizing indazole derivatives.

Reaction Conditions :

Example :

| Substrate | Partner | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl ester | α-Keto acid | 3-Acyl-2H-indazole | 60–70% |

Mechanism :

Energy transfer between the indazole and α-keto acid generates radicals, enabling decarboxylation and C–C bond formation .

Table of Key Reaction Pathways

| Reaction Type | Reagents/Conditions | Key Product | Yield Range (%) |

|---|---|---|---|

| Ester hydrolysis | NaOH (aq.), reflux | Carboxylic acid | 90–100 |

| N-Alkylation | Alkyl halide, DBU | N-Substituted indazole | 85–92 |

| Suzuki coupling | Arylboronic acid, Pd catalyst | Biaryl derivative | 75–88 |

| Reduction | LiAlH₄, THF | Primary alcohol | 70–80 |

| Photocoupling | α-Keto acid, 425 nm light | 3-Acylindazole | 60–70 |

Scientific Research Applications

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential as an anti-inflammatory and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

2-Phenylindazole: Lacks the propionic acid ethyl ester group, resulting in different chemical properties and biological activities.

2-(p-Tolyl)indazole: Contains a methyl group instead of the propionic acid ethyl ester group, leading to variations in reactivity and applications.

Uniqueness

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester is unique due to the presence of the propionic acid ethyl ester group, which enhances its solubility, reactivity, and potential biological activities compared to other indazole derivatives.

Biological Activity

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester (CAS No. 81265-53-4) is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18N2O2

- Molar Mass : 294.35 g/mol

- Structure : The compound features an indazole moiety linked to a phenyl group and a propionic acid ethyl ester functional group, which may contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of indazole compounds exhibit significant anti-inflammatory properties. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Analgesic Effects

The analgesic properties of related indazole derivatives have been documented in various studies. These compounds often act through the modulation of pain pathways, potentially involving opioid receptors or other pain-related signaling mechanisms. The specific effects of this compound on pain models require further investigation but align with the behavior observed in structurally similar compounds .

Antioxidant Properties

Antioxidant activity is another important aspect of this compound's profile. Studies have shown that indazole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant for protecting against conditions associated with oxidative damage, such as neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

- COX Inhibition : Similar compounds have demonstrated COX inhibition, leading to decreased inflammation.

- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in inflammation and pain perception.

- Antioxidant Mechanisms : It likely enhances cellular defense mechanisms against oxidative stress.

Case Studies and Research Findings

- In vitro Studies : A study evaluating the anti-inflammatory effects of various indazole derivatives found that compounds with similar structures significantly inhibited COX activity and reduced cytokine levels in cultured macrophages .

- Animal Models : In animal models of pain and inflammation, related compounds demonstrated dose-dependent analgesic effects, suggesting that this compound could exhibit similar benefits .

- Comparative Studies : Comparative analyses with established anti-inflammatory drugs like ibuprofen revealed that some indazole derivatives possessed comparable efficacy with potentially fewer side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.